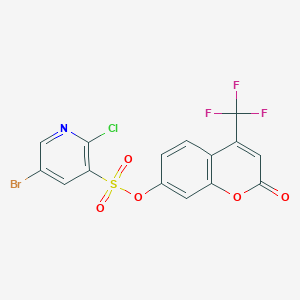
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate
描述
“2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate” is a complex organic compound that features a chromenyl group, a pyridine ring, and various functional groups such as trifluoromethyl, bromo, and chloro substituents
属性
IUPAC Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] 5-bromo-2-chloropyridine-3-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6BrClF3NO5S/c16-7-3-12(14(17)21-6-7)27(23,24)26-8-1-2-9-10(15(18,19)20)5-13(22)25-11(9)4-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAUQEDUKIHQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)C3=C(N=CC(=C3)Br)Cl)OC(=O)C=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6BrClF3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate” typically involves multi-step organic reactions. The starting materials might include chromen derivatives and pyridine sulfonates. Key steps could involve:
Formation of the chromenyl group: This might involve cyclization reactions under acidic or basic conditions.
Introduction of the trifluoromethyl group: This could be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Bromination and chlorination: These steps might involve the use of bromine and chlorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the chromenyl group.
Reduction: Reduction reactions could target the sulfonate or halogen substituents.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the pyridine ring or the halogenated positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield chromenones, while substitution could introduce various functional groups into the pyridine ring.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound might find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-carboxylate
- 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-phosphate
Uniqueness
Compared to similar compounds, “2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate” might exhibit unique properties due to the presence of the sulfonate group, which can influence its solubility, reactivity, and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


